{1-oxaspiro[4.6]undecan-2-yl}methanol {1-oxaspiro[4.6]undecan-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1852198-45-8
VCID: VC7117198
InChI: InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2
SMILES: C1CCCC2(CC1)CCC(O2)CO
Molecular Formula: C11H20O2
Molecular Weight: 184.279

{1-oxaspiro[4.6]undecan-2-yl}methanol

CAS No.: 1852198-45-8

Cat. No.: VC7117198

Molecular Formula: C11H20O2

Molecular Weight: 184.279

* For research use only. Not for human or veterinary use.

{1-oxaspiro[4.6]undecan-2-yl}methanol - 1852198-45-8

Specification

CAS No. 1852198-45-8
Molecular Formula C11H20O2
Molecular Weight 184.279
IUPAC Name 1-oxaspiro[4.6]undecan-2-ylmethanol
Standard InChI InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2
Standard InChI Key QXGHTNYTOWASOC-UHFFFAOYSA-N
SMILES C1CCCC2(CC1)CCC(O2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

{1-Oxaspiro[4.6]undecan-2-yl}methanol belongs to the class of oxaspirocycles, featuring a fused bicyclic system where a tetrahydropyran ring (1-oxa) is connected to a cyclohexane ring via a spiro carbon atom. The methanol group (-CH2_2OH) is appended to the spiro carbon, conferring both hydrophilicity and synthetic versatility. The IUPAC name derives from this arrangement, with the "spiro[4.6]" notation indicating the ring sizes .

The compound’s structure is validated by spectral data, including 1H^1\text{H} and 13C^{13}\text{C} NMR, which confirm the spiro junction and methanol substituent. For instance, the 1H^1\text{H} NMR spectrum typically shows resonances for the methine proton adjacent to oxygen at δ 3.6–4.1 ppm and methylene protons of the -CH2_2OH group at δ 3.3–3.5 ppm .

Comparative Analysis with Related Derivatives

{1-Oxaspiro[4.6]undecan-2-yl}methanol shares structural similarities with its amine and sulfonyl fluoride analogs. For example:

  • {1-Oxaspiro[4.6]undecan-2-yl}methanamine (C11_{11}H21_{21}NO): Replaces the hydroxyl group with an amine (-NH2_2), increasing basicity and enabling peptide coupling .

  • {1-Oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride (C11_{11}H19_{19}FO3_3S): Features a sulfonyl fluoride group, making it reactive toward serine proteases in drug discovery .

These derivatives highlight the methanol compound’s role as a versatile intermediate in medicinal chemistry.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol typically involves iodocyclization or lithium-mediated spiroannulation, as outlined in recent methodologies .

Iodocyclization Approach

A representative procedure involves:

  • Precursor Preparation: Starting with a diol or hydroxyketone, such as 7-(hydroxymethyl)-6-oxaspiro[3.4]octane.

  • Iodination: Treatment with iodine and a base (e.g., LDA) induces cyclization, forming the spiro ring.

  • Reduction: The intermediate iodo-spiro compound is reduced using LiAlH4_4 to yield the methanol derivative .

This method achieves yields of 70–85% and is scalable to multi-gram quantities.

tert-BuLi-Mediated Spiroannulation

An alternative route employs tert-butyllithium to deprotonate ethyl vinyl ether, followed by addition to α,β-unsaturated ketones. Subsequent acid quenching and purification yield the spirocyclic alcohol .

Optimization Challenges

  • Steric Hindrance: The spiro carbon’s rigidity complicates nucleophilic attacks, necessitating low temperatures (-78°C) and anhydrous conditions .

  • Purification: Column chromatography on triethylamine-basified silica gel is critical to isolate the product from diastereomers .

Physicochemical Properties

Stability and Solubility

{1-Oxaspiro[4.6]undecan-2-yl}methanol exhibits moderate stability under inert atmospheres but is prone to oxidation upon prolonged air exposure. Biosynth Ltd. recommends retesting stored batches after 12 months to ensure potency . The compound is soluble in polar aprotic solvents (e.g., THF, DMF) and sparingly soluble in water (<1 mg/mL) .

Spectroscopic Data

  • IR Spectroscopy: Strong O-H stretch at 3300–3500 cm1^{-1} and C-O-C asymmetric stretch at 1100 cm1^{-1}.

  • Mass Spectrometry: ESI-HRMS shows a molecular ion peak at m/z 184.1463 [M+H]+^+ .

Applications in Pharmaceutical Research

Intermediate for Covalent Inhibitors

The methanol derivative is a precursor to {1-oxaspiro[4.6]undecan-2-yl}methanesulfonyl fluoride, a covalent inhibitor targeting serine hydrolases. This application leverages the hydroxyl group’s convertibility to sulfonate esters .

Rigid Scaffold for Drug Design

The spirocyclic core’s conformational restriction enhances binding affinity in drug candidates. For example, analogs have been explored as:

  • Antiviral Agents: Targeting viral proteases.

  • Neurological Therapeutics: Modulating GABA receptors .

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